molecular formula C24H24N4O2 B2967299 3-oxo-2-phenyl-N-(2-phenylethyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-46-1

3-oxo-2-phenyl-N-(2-phenylethyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2967299
CAS No.: 921881-46-1
M. Wt: 400.482
InChI Key: DPGXCUOPIAKNJD-UHFFFAOYSA-N
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Description

3-oxo-2-phenyl-N-(2-phenylethyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core with various substituents, including phenyl, phenylethyl, and propyl groups. The compound’s structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

3-oxo-2-phenyl-N-(2-phenylethyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-2-phenyl-N-(2-phenylethyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route involves the condensation of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors designed to handle the specific reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistency and efficiency in production. Industrial methods also emphasize the importance of safety and environmental considerations, employing measures to minimize waste and emissions .

Chemical Reactions Analysis

Types of Reactions

3-oxo-2-phenyl-N-(2-phenylethyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-oxo-2-phenyl-N-(2-phenylethyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-oxo-2-phenyl-ethyl diiso-propyl-carbamate: Shares structural similarities but differs in functional groups and biological activity.

    4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl derivatives: Similar core structure but different substituents and applications.

Uniqueness

3-oxo-2-phenyl-N-(2-phenylethyl)-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-oxo-2-phenyl-N-(2-phenylethyl)-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-2-15-27-16-20(23(29)25-14-13-18-9-5-3-6-10-18)22-21(17-27)24(30)28(26-22)19-11-7-4-8-12-19/h3-12,16-17H,2,13-15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGXCUOPIAKNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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